3-Chloro-5-methoxypyridazine
Overview
Description
3-Chloro-5-methoxypyridazine is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved from Sodium Methoxide and 3,5-Dichloropyridazine . A large-scale synthesis of 3‐chloro‐5‐methoxypyridazine has been developed that relies on the protection of the pyridazinone nitrogen of 4,5‐dichloro‐3(2H)‐pyridazinone as the tetrahydropyranyl derivative .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3
.
Chemical Reactions Analysis
This compound is used to synthesize potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 144.56 . The compound should be stored under an inert atmosphere, at 2-8°C .
Scientific Research Applications
Synthesis Methods
A large-scale synthesis method for 3-chloro-5-methoxypyridazine has been developed, demonstrating its utility in chemical synthesis. This process includes the protection of nitrogen, selective displacement, catalytic hydrogenation, and final product formation, showcasing the compound's versatility in synthetic chemistry (Bryant, Kunng, & South, 1995).
Spectroscopic Analysis
Extensive spectroscopic analysis of this compound has been conducted, including FT-Raman and FT-Infrared spectra measurements. This analysis contributes to a deeper understanding of the molecular structure and properties of the compound (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Electrochemical Synthesis
A nickel-catalyzed electrochemical method has been used for synthesizing aryl- and heteroarylpyridazines using this compound. This process is significant for its efficiency in preparing functionalized compounds (Sengmany et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo various reactions
Biochemical Pathways
It is known that the compound can undergo methoxylation , a process that could potentially affect various biochemical pathways. The downstream effects of these pathways are yet to be determined.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant These properties suggest that the compound could have good bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-5-methoxypyridazine are not well-documented. It is known that pyridazine rings, which this compound contains, have unique physicochemical properties. They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Molecular Mechanism
It is known that the compound undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents
Properties
IUPAC Name |
3-chloro-5-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGRINRFBNCHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450350 | |
Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123696-02-6 | |
Record name | 3-Chloro-5-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123696-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-methoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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